H-pyran-3-yl propanoate (non-preferred name)

Description

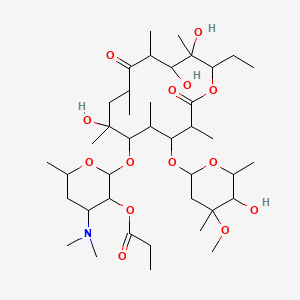

H-pyran-3-yl propanoate (non-preferred name) is an organic compound characterized by a pyran ring (a six-membered oxygen-containing heterocycle) with a propanoate ester group (-O-CO-CH₂CH₃) attached at the 3-position. The pyran moiety may confer unique stability, solubility, or reactivity compared to simpler aliphatic esters, though further experimental validation is required .

Properties

IUPAC Name |

[4-(dimethylamino)-2-[[14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H71NO14/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQXKHPOXXXCTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H71NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859266 | |

| Record name | 4-(Dimethylamino)-2-({14-ethyl-7,12,13-trihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradecan-6-yl}oxy)-6-methyloxan-3-yl propanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot, Three-Component Condensation Approach

A prominent and efficient method for the synthesis of pyran derivatives, including H-pyran-3-yl propanoate analogues, is the one-pot, three-component condensation reaction. This method involves the reaction of an aldehyde, malononitrile, and a β-dicarbonyl compound such as ethyl acetoacetate (which introduces the propanoate functionality) in the presence of a catalyst under reflux conditions in ethanol.

- Reaction Conditions: Typically, 1 mmol of aldehyde, 1.2 mmol of malononitrile, and 1 mmol of ethyl acetoacetate are stirred with 0.1 g of a zinc(II)-modified 4 Å molecular sieve catalyst in 3 mL of ethanol under reflux for approximately 4 hours.

- Catalyst Role: The zinc(II) species on the molecular sieve facilitates the reaction by coordinating to heteroatoms in the transition states, thus promoting the Knoevenagel condensation, Michael addition, and intramolecular cyclization steps sequentially.

- Advantages: This method offers excellent yields, short reaction times, mild conditions, and catalyst reusability, making it environmentally and economically favorable.

- Mechanism: The process involves three main steps:

- Knoevenagel condensation between the aldehyde and malononitrile forming an arylidenemalononitrile intermediate.

- Michael addition of the β-dicarbonyl compound to this intermediate.

- Intramolecular cyclization leading to the formation of the pyran ring.

This approach has been supported by spectral data confirming the formation of the desired pyran derivatives without significant side products such as 2-pyridinones, which can be common in similar reactions.

Cyclization of Arylidene-Malononitriles with β-Dicarbonyl Compounds

Earlier methods focused on the cyclization of preformed arylidene-malononitriles with β-dicarbonyl compounds like ethyl acetoacetate or acetylacetone in the presence of organic bases such as triethylamine or piperidine. These reactions proceed via similar mechanistic steps but often require longer reaction times and harsher conditions compared to the zinc-catalyzed one-pot method.

- Typical Conditions: Stirring arylidene-malononitriles with β-dicarbonyl compounds in ethanol or aqueous media with a base catalyst.

- Limitations: Lower selectivity and yields, longer reaction times, and the potential formation of side products.

Alternative Catalytic Systems

Other catalytic systems reported for similar pyran syntheses include:

- Organic bases: triethylamine, piperidine.

- Inorganic bases: sodium hydroxide, sodium acetate.

- Ionic liquids and microwave-assisted reactions.

- Zinc-containing catalysts beyond molecular sieves, such as zinc supported on silica or sulfonated silica.

These alternatives vary in efficiency and selectivity but generally follow the same reaction pathway involving Knoevenagel condensation, Michael addition, and cyclization.

Synthesis from Ethyl 3-oxo-3-(pyridin-3-yl)propanoate Precursors

A related synthetic route involves the preparation of pyran derivatives from ethyl 3-oxo-3-(pyridin-3-yl)propanoate, which upon treatment with diazo transfer reagents or other cyclization-promoting conditions, yields pyran-based esters. This method typically uses stepwise transformations including oxoester formation and subsequent cyclization.

Data Table Summarizing Preparation Methods

| Preparation Method | Key Reagents | Catalyst/Conditions | Yield Range (%) | Reaction Time | Notes |

|---|---|---|---|---|---|

| One-pot three-component condensation | Aldehyde, malononitrile, ethyl acetoacetate | Zinc(II) on 4 Å molecular sieve, reflux ethanol | 70–90 | ~4 hours | High selectivity, reusable catalyst |

| Cyclization of arylidene-malononitriles | Arylidene-malononitrile, β-dicarbonyl compound | Triethylamine or piperidine, ethanol or aqueous media | 50–80 | Several hours | Longer reaction time, moderate yields |

| Zinc-supported catalysts (alternative forms) | Similar to above | Zinc on silica, sulfonated silica | 60–85 | Varies | Good yields, catalyst dependent |

| Stepwise synthesis from ethyl 3-oxo-3-(pyridin-3-yl)propanoate | Ethyl 3-oxo-3-(pyridin-3-yl)propanoate, diazo transfer reagents | Various organic solvents, controlled temperatures | 40–85 | Hours to days | Multi-step, requires purification |

Research Findings and Analysis

- The zinc(II)-modified 4 Å molecular sieve catalyst system is notable for its simplicity, efficiency, and environmental friendliness, enabling the synthesis of H-pyran-3-yl propanoate derivatives with high purity and yield.

- The reaction mechanism is well-supported by spectroscopic data, including nuclear magnetic resonance spectroscopy, confirming the absence of side products such as 2-pyridinones and ensuring chemoselectivity toward the desired pyran product.

- Catalyst reusability has been demonstrated without significant loss of activity, enhancing the practical applicability of this method in synthetic organic chemistry.

- Alternative methods, while still viable, generally suffer from longer reaction times and lower selectivity, emphasizing the advantage of the zinc-catalyzed one-pot approach.

- Stepwise syntheses involving ethyl 3-oxo-3-(pyridin-3-yl)propanoate provide routes to structurally related pyran esters but are more complex and less direct compared to multicomponent reactions.

Chemical Reactions Analysis

Types of Reactions: Erythromycin propionate undergoes various chemical reactions, including:

Oxidation: Erythromycin propionate can be oxidized to form erythromycin oxime.

Reduction: Reduction of erythromycin propionate can yield erythromycin alcohol.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of erythromycin propionate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed.

Major Products:

Oxidation: Erythromycin oxime.

Reduction: Erythromycin alcohol.

Substitution: Various substituted erythromycin derivatives.

Scientific Research Applications

Erythromycin propionate has a wide range of applications in scientific research:

Mechanism of Action

Erythromycin propionate exerts its antibacterial effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, preventing the translocation of peptides during translation. This inhibition of protein synthesis ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares H-pyran-3-yl propanoate with structurally or functionally related compounds, drawing insights from the evidence provided.

Table 1: Structural and Functional Comparison

Key Comparisons

This could limit its use in flavorings but enhance stability in pharmaceutical formulations. Sulfur-containing analogs (e.g., ethyl 3-(methylthio)propanoate) exhibit distinct olfactory properties due to thioether groups, whereas the pyran ring may impart milder or more complex aroma profiles .

Applications: Flavor Chemistry: Ethyl propanoate and ethyl 3-(methylthio)propanoate are critical in pineapple and tropical fruit aromas . H-pyran-3-yl propanoate’s larger structure might render it less volatile, shifting its utility toward non-volatile applications (e.g., stabilizers or slow-release agents). Pharmaceuticals: Propanoate esters with heterocyclic motifs (e.g., benzimidazole or thiazolidinone derivatives in ) demonstrate bioactivity. The pyran ring in H-pyran-3-yl propanoate could similarly interact with biological targets, though this remains speculative without direct data.

Analytical Behavior: Esters like ethyl hexanoate and ethyl propanoate exhibit distinct retention and migration times in chromatographic analyses due to differences in polarity and molecular weight . H-pyran-3-yl propanoate’s oxygen-rich pyran ring may increase polarity, leading to longer retention times in reverse-phase HPLC compared to aliphatic esters.

Reactivity and Stability :

- The pyran ring’s electron-rich oxygen atom may enhance hydrolytic stability under acidic conditions compared to linear esters. However, steric effects could slow esterase-mediated hydrolysis in biological systems .

Biological Activity

H-pyran-3-yl propanoate, an organic compound characterized by a pyran ring substituted with a propanoate group, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

H-pyran-3-yl propanoate features a six-membered heterocyclic ring containing one oxygen atom. Its molecular formula is . The compound is part of a larger class of pyran derivatives known for their varied chemical properties and biological activities.

Biological Activities

H-pyran-3-yl propanoate exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that H-pyran derivatives possess significant antimicrobial properties. For example, studies have shown that certain pyran compounds can inhibit bacterial growth, making them candidates for developing new antibiotics.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are essential in combating oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals in the body.

- DNA Interaction : Recent studies suggest that H-pyran derivatives act as minor groove binders in DNA. This interaction is significant because it can influence gene expression and cellular processes. The binding constants for these interactions range from M to M, indicating strong binding affinity .

Synthesis Methods

The synthesis of H-pyran-3-yl propanoate can be achieved through various methods, including:

- Multicomponent Reactions : Utilizing catalysts such as triethylamine (Et₃N) in water has proven effective for synthesizing highly substituted 4H-pyrans with high yields (up to 92%) in a short time frame .

- Vilsmeier-Haack Reaction : This method involves the reaction of arylhydrazones with dehydroacetic acid to generate pyran derivatives, showcasing the versatility of synthetic routes available for producing H-pyran compounds .

Comparative Analysis with Similar Compounds

To better understand the unique properties of H-pyran-3-yl propanoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-Hydroxycoumarin | C9H6O3 | Contains a coumarin structure; anticoagulant | Anticoagulant |

| Maltol Propionate | C7H8O3 | Similar ester structure; flavoring agent | Antioxidant |

| 2-Methyl-4-hydroxy-5-propylpyran | C12H16O3 | Extended alkyl chain; increased lipophilicity | Antimicrobial |

H-pyran-3-yl propanoate's specific substitution pattern contributes to its unique biological activities compared to these similar compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that H-pyran derivatives showed potent activity against various bacterial strains, indicating their potential for use in antibiotic development.

- Cytotoxicity Studies : In vitro assays revealed that certain pyran-based compounds exhibit cytotoxic effects against human tumor cell lines, suggesting their utility in cancer therapeutics .

- Neuroprotective Effects : Research into the neuroprotective properties of pyran-based drugs has shown promise in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting amyloid aggregation and exerting cholinesterase inhibition .

Q & A

Q. What experimental methods are recommended for determining the molecular structure of H-pyran-3-yl propanoate?

To confirm the molecular structure, employ X-ray crystallography for precise atomic-level resolution, as demonstrated in studies on similar propanoate derivatives . Complementary techniques include nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D-COSY) to assign proton and carbon environments, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like ester carbonyls. For crystalline samples, refine diffraction data using software like JANA2006 .

Q. How can researchers synthesize H-pyran-3-yl propanoate and validate purity?

Synthesis typically involves esterification of pyran-3-ol with propanoic acid derivatives (e.g., acid chlorides or anhydrides) under catalytic acidic or basic conditions. Purify the product via column chromatography or distillation . Validate purity using high-performance liquid chromatography (HPLC) with UV detection and confirm via gas chromatography-mass spectrometry (GC-MS) . For quantification, integrate H NMR signals against an internal standard (e.g., tetramethylsilane) .

Advanced Research Questions

Q. What strategies resolve contradictions in analytical data (e.g., conflicting GC-MS and NMR results) for H-pyran-3-yl propanoate derivatives?

Discrepancies may arise from isomerism, impurities, or matrix effects. To resolve these:

- Perform multi-dimensional NMR (e.g., HSQC, HMBC) to distinguish stereoisomers or regioisomers.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Cross-validate with synchrotron-based X-ray diffraction for absolute configuration .

- Apply chemometric analysis (e.g., PCA) to GC-MS datasets to identify outlier peaks .

Q. How can transcriptomic and metabolomic approaches elucidate the role of H-pyran-3-yl propanoate in metabolic pathways?

- RNA sequencing (RNA-seq) can identify differentially expressed genes (DEGs) in cells exposed to the compound. Use gene set enrichment analysis (GSEA) to map DEGs to pathways like propanoate metabolism .

- For metabolomics, employ HPLC coupled with tandem MS (HPLC-MS/MS) to quantify propionate intermediates (e.g., methylmalonyl-CoA). Normalize data using stable isotope-labeled internal standards .

- Integrate omics data via pathway topology analysis (e.g., KEGG Mapper) to prioritize regulatory nodes .

Q. What computational methods predict the bioactivity of H-pyran-3-yl propanoate derivatives against microbial targets?

- Perform molecular docking (e.g., AutoDock Vina) to model interactions with enzymes (e.g., bacterial acyltransferases). Validate with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

- Use quantitative structure-activity relationship (QSAR) models trained on datasets of related esters to predict antimicrobial efficacy.

- Experimentally validate predictions via minimum inhibitory concentration (MIC) assays against Gram-positive/-negative bacteria .

Q. How do researchers address challenges in quantifying trace amounts of H-pyran-3-yl propanoate in complex biological matrices?

- Optimize solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) for sample enrichment.

- Employ ultra-high-performance liquid chromatography (UHPLC) with electrospray ionization (ESI)-MS for sensitivity.

- Use isotope dilution analysis (e.g., C-labeled internal standards) to correct for matrix effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.